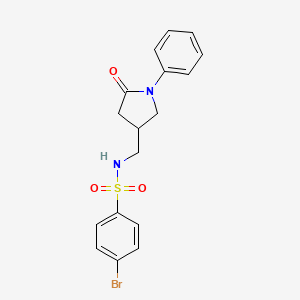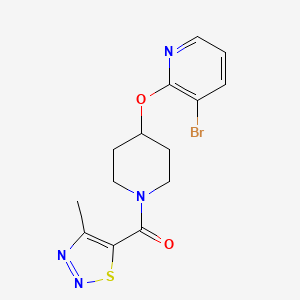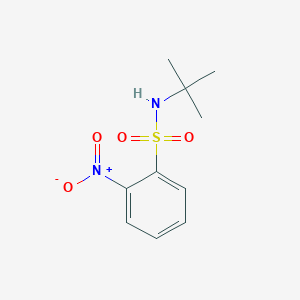
N-tert-butyl-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-tert-butyl-2-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C10H14N2O4S . It has a molecular weight of 258.3 . This compound is typically stored in a dark place, sealed in dry, room temperature conditions . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C10H14N2O4S . The 3D structure of similar compounds can be viewed using specific software .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 385.7°C at 760 mmHg .Wirkmechanismus
N-t-Bu-2-NBSA acts as a reactant in the synthesis of various heterocyclic compounds, such as pyridines, pyrazines, quinolines, and indoles. It is also used in the synthesis of various pharmaceuticals and other organic compounds. In addition, N-t-Bu-2-NBSA acts as a catalyst in the synthesis of various polymers and other materials.
Biochemical and Physiological Effects
N-t-Bu-2-NBSA has been studied for its potential effects on biochemical and physiological systems. Studies have shown that N-t-Bu-2-NBSA has the potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to reduced inflammation, pain, and swelling. In addition, N-t-Bu-2-NBSA has been shown to have potential anti-tumor activity and to be an inhibitor of the enzyme acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
N-t-Bu-2-NBSA is a versatile compound that can be used in a variety of laboratory experiments and applications. It is relatively easy to synthesize and has been widely used in various scientific research fields. However, N-t-Bu-2-NBSA can be toxic and should be handled with caution. In addition, N-t-Bu-2-NBSA is a reactive compound and should be stored in a cool, dry place.
Zukünftige Richtungen
The potential applications of N-t-Bu-2-NBSA are numerous and varied. In the future, N-t-Bu-2-NBSA could be used in the synthesis of various pharmaceuticals and other organic compounds. In addition, N-t-Bu-2-NBSA could be used in the development of new drugs, as well as in the synthesis of various polymers and other materials. Furthermore, N-t-Bu-2-NBSA could be used in the development of new catalysts and reagents for the synthesis of various heterocyclic compounds. Finally, N-t-Bu-2-NBSA could be studied further to better understand its potential effects on biochemical and physiological systems.
Synthesemethoden
N-t-Bu-2-NBSA can be synthesized by the reaction of 2-nitrobenzenesulfonamide with tert-butyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out at a temperature of 40-50°C and yields N-t-Bu-2-NBSA as the major product. The reaction can also be conducted in the presence of other bases, such as sodium hydroxide or sodium bicarbonate, and yields N-t-Bu-2-NBSA as the major product.
Wissenschaftliche Forschungsanwendungen
N-t-Bu-2-NBSA has been widely used in various scientific research fields, such as biochemistry, physiology, and pharmacology. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrazines, quinolines, and indoles. N-t-Bu-2-NBSA has also been used in the synthesis of various pharmaceuticals and other organic compounds. In addition, N-t-Bu-2-NBSA has been used in the synthesis of various polymers and other materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
N-tert-butyl-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-7-5-4-6-8(9)12(13)14/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVQKJSICMYVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

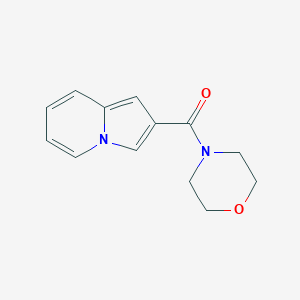

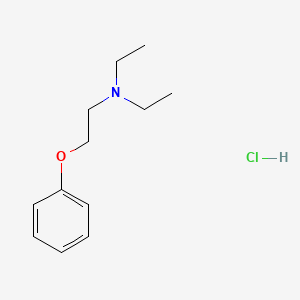
![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one](/img/structure/B2947925.png)
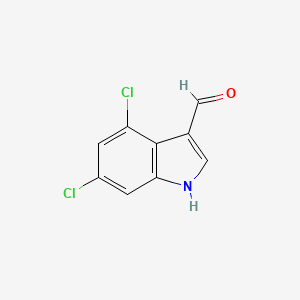
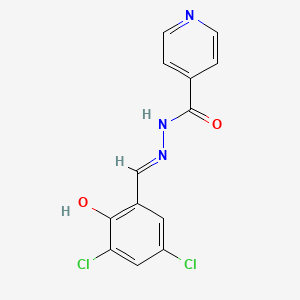

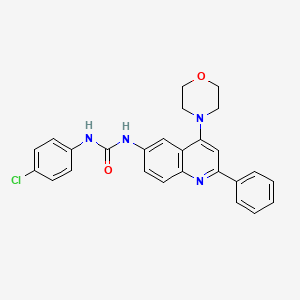

![N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947932.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)
![(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2947935.png)
